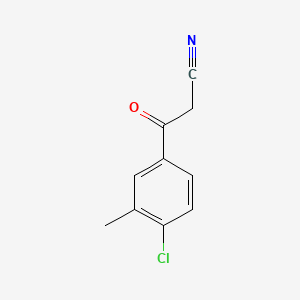
3-(4-Chloro-3-methylphenyl)-3-oxopropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloro-3-methylphenyl)-3-oxopropanenitrile is an organic compound with the molecular formula C10H8ClNO. It is a derivative of benzonitrile, characterized by the presence of a chloro and methyl group on the benzene ring, along with a beta-oxo group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-methylphenyl)-3-oxopropanenitrile can be achieved through several methods. One common approach involves the reaction of 4-chloro-3-methylbenzoyl chloride with sodium cyanide under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and is carried out at elevated temperatures to facilitate the formation of the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as recrystallization and chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
3-(4-Chloro-3-methylphenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 4-chloro-3-methylbenzoic acid.
Reduction: Formation of 4-chloro-3-methylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(4-Chloro-3-methylphenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-Chloro-3-methylphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
相似化合物的比较
Similar Compounds
3-(4-Chloro-3-methylphenyl)-3-oxopropanenitrile: Unique due to the presence of both chloro and methyl groups along with a beta-oxo group.
Benzenepropanenitrile, 3-chloro-4-ethoxy-beta-oxo-: Similar structure but with an ethoxy group instead of a methyl group.
Benzenepropanenitrile, beta-oxo-: Lacks the chloro and methyl substituents, making it less reactive in certain chemical reactions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
生物活性
3-(4-Chloro-3-methylphenyl)-3-oxopropanenitrile, also known by its CAS number 1243498-98-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a nitrile group attached to a propanone moiety, with a chlorinated aromatic ring. The presence of the chloro and methyl groups contributes to its unique reactivity and biological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Receptor Modulation : It interacts with various receptors, potentially affecting neurotransmitter systems and influencing physiological responses.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for further research in infectious diseases.
Biological Activity Data
Case Study 1: Enzyme Inhibition
In a study examining the enzyme inhibition properties of various compounds, this compound demonstrated significant inhibition of the enzyme Hsp90, which is crucial in cancer cell survival. The compound's IC50 value was found to be comparable to established Hsp90 inhibitors, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Properties
Research conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of several pathogenic bacteria. The minimum inhibitory concentration (MIC) values indicated that it could serve as a lead compound for developing new antibiotics, particularly against resistant strains.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Selectivity : The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
- Synergistic Effects : When combined with other antimicrobial agents, it showed synergistic effects that enhanced overall efficacy against resistant bacterial strains.
属性
IUPAC Name |
3-(4-chloro-3-methylphenyl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-7-6-8(2-3-9(7)11)10(13)4-5-12/h2-3,6H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNOUWBNAASDOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CC#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













